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Rz lysis protein - 150201-54-0

Rz lysis protein

Catalog Number: EVT-1518516
CAS Number: 150201-54-0
Molecular Formula: C6H6N4O
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

The primary source of Rz lysis protein is bacteriophage lambda, a well-studied model organism in molecular biology. This bacteriophage has been extensively characterized for its mechanisms of infection and lysis, making it a focal point for research into viral biology and phage therapy.

Classification

Rz lysis protein is classified as a type II integral membrane protein. It is part of a larger category known as spanins, which are proteins that connect the inner and outer membranes of Gram-negative bacteria during the lysis process. Spanins like Rz and Rz1 are essential for the efficient disruption of the bacterial cell envelope.

Synthesis Analysis

Methods

The synthesis of Rz lysis protein involves transcription from the phage genome followed by translation into a polypeptide chain. Genetic studies have shown that both Rz and Rz1 are co-expressed during the late stages of phage replication.

Technical Details

The synthesis can be analyzed through techniques such as:

  • Error-prone PCR mutagenesis: This method generates random mutations in the genes encoding Rz and Rz1 to study their functional domains.
  • Western blotting: Used to detect and quantify the accumulation of Rz and Rz1 proteins in induced lysogens.
  • Sucrose gradient centrifugation: This technique helps to analyze the localization and membrane association of these proteins.
Molecular Structure Analysis

Structure

Rz lysis protein has a complex structure that includes:

  • An N-terminal transmembrane domain.
  • A periplasmic C-terminal domain that interacts with Rz1.
  • Coiled-coil motifs that facilitate protein-protein interactions.

Data

The molecular weight of Rz is approximately 17 kDa. Structural analysis reveals that it forms a complex with Rz1, which is essential for its function in membrane fusion during cell lysis.

Chemical Reactions Analysis

Reactions

The primary chemical reaction involving Rz lysis protein occurs during host cell lysis, where it facilitates the fusion of the inner and outer membranes of Escherichia coli. This process involves:

  • Endolysin-mediated degradation: The endolysin degrades the peptidoglycan layer of the bacterial cell wall.
  • Membrane fusion: Following cell wall degradation, conformational changes in the Rz-Rz1 complex lead to membrane fusion.

Technical Details

Studies indicate that mutations in either Rz or Rz1 can significantly impair their ability to induce lysis, demonstrating their interdependence in function.

Mechanism of Action

Process

The mechanism by which Rz lysis protein operates involves several steps:

  1. Endolysin accumulation: During phage replication, endolysins accumulate within the host cell.
  2. Holin action: Holins create pores in the inner membrane at a specific timing.
  3. Rz-Rz1 complex formation: The interaction between Rz and Rz1 spans both membranes, facilitating their fusion.
  4. Release of virions: The fusion removes barriers for progeny virion release.

Data

Experimental data show that deletion or mutation of either gene leads to significant defects in lysis efficiency, underscoring their critical roles.

Physical and Chemical Properties Analysis

Physical Properties

Rz lysis protein is hydrophobic due to its integral membrane nature, allowing it to reside within lipid bilayers. Its solubility properties change based on its interaction with detergents used during purification processes.

Chemical Properties

  • Molecular weight: Approximately 17 kDa.
  • Isoelectric point: The specific pH at which the protein carries no net charge can vary based on its amino acid composition.
Applications

Scientific Uses

Rz lysis protein has significant applications in:

  • Phage therapy: Utilizing bacteriophages to target bacterial infections, especially antibiotic-resistant strains.
  • Biotechnology: Engineering phages with modified lysis proteins for improved efficacy against specific bacterial pathogens.
  • Molecular biology research: Serving as a model for studying membrane dynamics and viral infection mechanisms.

Research continues to explore the potential uses of Rz and Rz1 in therapeutic contexts, particularly given their specificity for Escherichia coli and implications for food safety and clinical applications.

Introduction to the Rz Lysis Protein in Bacteriophage Biology

The Rz lysis protein is an essential component of the bacteriophage λ lysis system, operating within a tightly regulated protein network to disrupt the host cell envelope. Located in the phage λ lysis cassette alongside the holin (S) and endolysin (R) genes, Rz and its embedded partner Rz1 constitute the spanin complex—a molecular bridge connecting the inner and outer membranes of Gram-negative bacteria. This system ensures efficient progeny release following peptidoglycan degradation, representing a critical yet historically overlooked step in phage biology. The study of Rz illuminates fundamental principles of phage-host coevolution, membrane remodeling, and the diversity of viral lytic strategies [1] [8].

Historical Discovery and Initial Characterization of Rz in Phage λ

Genetic Identification and Mapping

Rz was first identified through amber (nonsense) mutagenesis screens of phage λ in the early 1980s. Mutations in Rz or Rz1 did not abolish lysis under standard laboratory conditions but revealed a conditional phenotype: lysis failure occurred in media supplemented with ≥10 mM Mg²⁺ or Ca²⁺. Under these conditions, infected Escherichia coli cells formed spherical, osmotically fragile sacs that retained progeny virions, indicating intact outer membranes despite peptidoglycan degradation. This phenotype distinguished Rz/Rz1 from holins (S) and endolysins (R), which are absolutely essential for lysis [1] [5] [7].

Gene mapping placed Rz and Rz1 within the λ lysis cassette (genome coordinates 48,502–48,950), with Rz1 entirely embedded in the +1 reading frame of the 153-codon Rz gene. This nested arrangement—unique in biology—suggested co-evolutionary constraints for functional interaction [1] [2] [6].

Protein Topology and Complex Formation

Biochemical characterization revealed Rz as a 17 kDa type II inner membrane (IM) protein with an N-terminal transmembrane domain (TMD) and a periplasmic C-terminus. Rz1, a 6 kDa lipoprotein, was shown to be lipid-modified and localized to the outer membrane (OM). Crucially, co-immunoprecipitation and membrane fractionation studies demonstrated that Rz and Rz1 form a stable complex spanning the periplasm. When co-expressed, Rz shifts from the IM to co-fractionate with OM-associated Rz1, confirming physical linkage [1] [8].

Table 1: Key Milestones in Rz Protein Characterization

YearDiscoveryMethodReference
1979Amber mutants in Rz locus show Mg²⁺-dependent lysis defectGenetic screeningZhang & Young
1983Rz gene location mapped in λ genomeDNA sequencing and deletion analysisTaylor et al.
1996Rz1 identified as an outer membrane lipoproteinPalmitate labelingKedzierska et al.
2008Rz-Rz1 complex bridges IM and OMMembrane fractionation & IMACBerry et al.
2012Rz-Rz1 required for outer membrane disruptionPhase-contrast video microscopyBerry et al.

Role of Rz in the Context of Phage Lytic Cycle

Molecular Mechanism of Outer Membrane Disruption

Rz-Rz1 functions as a two-component spanin complex essential for the final step of phage lysis: outer membrane disruption. The current model involves three sequential steps:

  • Holin triggering: The S protein forms micron-scale pores in the IM at a genetically programmed time.
  • Endolysin activation: The R endolysin escapes through pores and degrades peptidoglycan.
  • Spanin-mediated membrane fusion: The Rz-Rz1 complex fuses the IM and OM, releasing progeny.

Rz (IM-anchored) and Rz1 (OM-tethered) interact via their C-terminal periplasmic domains. Peptidoglycan degradation is a prerequisite for spanin function, as the rigid cell wall sterically blocks the complex from bringing the membranes together. Once the wall is removed, conformational changes in Rz-Rz1 enable membrane juxtaposition and fusion, likely via a coiled-coil domain-driven mechanism [1] [3] [8].

Genetic and Biochemical Evidence

  • Topology experiments: Replacing Rz’s N-terminal TMD with the PhoA signal sequence (targeting Rz to the periplasm) abolished function and acted dominantly negative, confirming IM anchoring is essential [1].
  • Disulfide bond studies: Cysteine substitutions in Rz and Rz1 revealed intermolecular disulfide bonds stabilizing the complex, with redox state changes potentially regulating fusion [8].
  • Liposome assays: Purified Rz1 induces membrane fusion in liposomes, supporting its direct role in OM destabilization [9].

Phenotypic Consequences of Rz Inactivation

Without functional Rz-Rz1, phage λ completes the first two lysis steps (IM permeabilization and PG degradation) but fails at OM disruption. Cells convert from rods to spheres but remain intact for hours, trapping progeny virions. This phenotype underscores the outer membrane’s mechanical resilience and the non-redundant role of spanins [1] [3].

Evolutionary Significance of Lysis Proteins in Phage-Host Interactions

Genomic Architecture Diversity

Bioinformatic analyses reveal Rz/Rz1 equivalents in >50% of phages infecting Gram-negative hosts. These spanins exhibit three gene architectures:

  • Embedded: Rz1 fully nested within Rz (e.g., λ, T7).
  • Overlapped: Rz1 partially overlaps Rz’s C-terminus (e.g., P2 lysC).
  • Separate: Rz and Rz1 as distinct genes (e.g., T1).

The embedded arrangement may minimize recombinational separation of interacting domains. Notably, some phages (e.g., T1) encode single-component u-spanins—fusion proteins with N-terminal lipoprotein signals and C-terminal TMDs—performing the same function without a partner [2] [8].

Table 2: Evolutionary Classes of Spanin Systems

ClassStructureExample PhagesPrevalence
Two-componentRz (IM) + Rz1 (OM lipoprotein)λ, P2, T7~70%
EmbeddedRz1 gene within Rz ORFλ, HK978 families
OverlappedRz1 extends beyond Rz stopP2, ϕ9223 families
SeparateDistinct Rz and Rz1 genesT1, SP66 families
One-component (u-spanin)N-terminal lipoprotein + C-terminal TMDT1, ϕKMV~30%

Selective Pressures and Host Adaptation

The cation-dependent phenotype of Rz mutants reveals an evolutionary arms race:

  • Divalent cations: Mg²⁺/Ca²⁺ stabilize LPS in the OM, increasing its resistance to mechanical disruption. Rz-Rz1 counteracts this stabilization.
  • Environmental adaptation: Marine phages (e.g., VP4B) show Rz/Rz1 homologs with enhanced activity in high-salt conditions, reflecting niche-specific optimization [1] [5].

Horizontal Gene Transfer and Modular Evolution

Lysis cassettes are hotspots for recombination between lambdoid phages. The Rz-Rz1 module can function with heterologous holin-endolysin pairs, suggesting evolutionary interchangeability. For example, the P2 lysBC genes complement λ Rz/Rz1 defects, but only as a cognate pair, highlighting co-adapted specificity [2] [4].

Properties

CAS Number

150201-54-0

Product Name

Rz lysis protein

Molecular Formula

C6H6N4O

Synonyms

Rz lysis protein

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